
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is an organic compound with a unique structure that includes a dihydrooxepin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-methyl-3-penten-2-one, which undergoes a series of reactions including aldol condensation and subsequent cyclization to form the dihydrooxepin ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and prop-1-en-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4,5-dihydrooxepin-2(3H)-one
- 7-Methyl-4,5-dihydrooxepin-2(3H)-one
- 4-(Prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one
Uniqueness
7-Methyl-4-(prop-1-en-2-yl)-4,5-dihydrooxepin-2(3H)-one is unique due to the presence of both a methyl group and a prop-1-en-2-yl group on the dihydrooxepin ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds.
Propriétés
Numéro CAS |
145641-63-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
7-methyl-4-prop-1-en-2-yl-4,5-dihydro-3H-oxepin-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h4,9H,1,5-6H2,2-3H3 |
Clé InChI |
QBUFZUDLOMVZAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC(=O)O1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


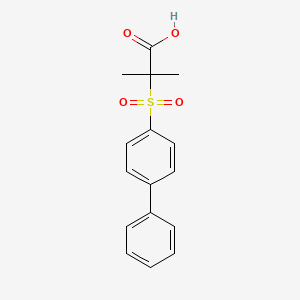
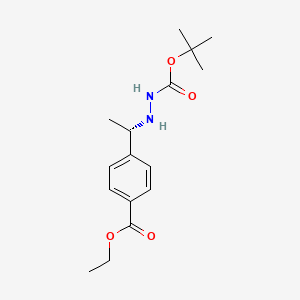

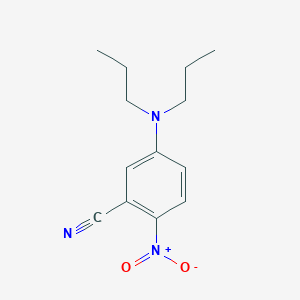
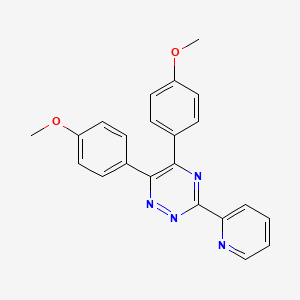
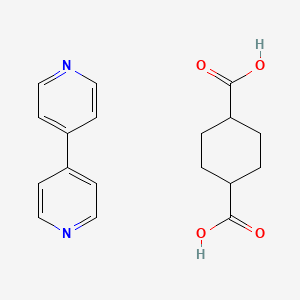
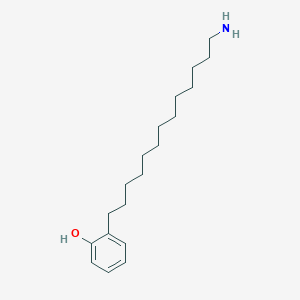
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)

![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

